molecular formula C7H6N4OS B1460658 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 91996-86-0

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

Cat. No.: B1460658
CAS No.: 91996-86-0
M. Wt: 194.22 g/mol
InChI Key: QSYONTNEHMOPDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is a versatile pyrimido[4,5-d]pyrimidine derivative of significant interest in medicinal chemistry and oncology research. This chemical scaffold is designed to mimic the adenine region of ATP, allowing it to act as a potent inhibitor of cyclin-dependent kinases (CDKs) and other kinase targets crucial for cell cycle progression . The pyrimido[4,5-d]pyrimidine core is a key pharmacophore known to fit the active site of enzymes like CDK2, making it a valuable template for developing targeted anti-cancer agents . Pyrimidine and fused pyrimidine derivatives, such as this compound, are extensively investigated for their ability to inhibit cellular proliferation in a range of human tumor cell lines . The structure-activity relationship (SAR) of analogous compounds indicates that substitutions on the core ring system, such as the methylthio group at the 7-position, are critical for optimizing inhibitory activity, selectivity, and binding interactions with the target kinase . Researchers utilize this compound as a key intermediate or lead molecule for synthesizing novel derivatives to explore mechanisms of apoptosis, cell cycle arrest, and signal transduction pathways . Applications: This product is intended for research purposes only, specifically in the following areas: • Chemical Biology & Kinase Profiling • Anticancer Drug Discovery & Development • Structure-Activity Relationship (SAR) Studies • Medicinal Chemistry and Lead Optimization Notice for Researchers: This product is provided "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-methylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)9-3-10-6(4)12/h2-3H,1H3,(H,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYONTNEHMOPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=O)NC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 6-Amino-2-thioxo-1,2-dihydropyrimidine Derivatives

One classical approach involves the cyclization of ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide or other reagents under controlled heating conditions:

  • Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate at 110–130 °C with formamide leads to the formation of a Schiff base intermediate.
  • Further heating at 130–140 °C promotes reaction with another mole of formamide, yielding 7-mercapto-1,2-dihydropyrimido[4,5-d]pyrimidin-4-ol .
  • Alkylation of this intermediate with methyl iodide in the presence of a base such as sodium hydride results in the methylthio substitution at the 7-position, producing the target compound 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one.

This method emphasizes the critical temperature control to avoid decomposition and side reactions, such as the formation of aminomercaptopyrimidine.

Alkylation of 6-Amino-2-thioxo-1,2-dihydropyrimidin-4(1H)-one

An efficient and widely used method for preparing this compound involves:

  • Starting from 6-amino-2-thioxo-1,2-dihydropyrimidin-4(1H)-one , which can be synthesized by refluxing thiourea with ethyl cyanoacetate in ethanol, followed by neutralization.
  • The resulting compound is then alkylated using methyl iodide in the presence of a base like sodium hydroxide or sodium hydride in methanol under reflux.
  • This alkylation specifically targets the thiol group, introducing the methylthio substituent at the 7-position.

This method is advantageous due to its relatively mild conditions and high selectivity for the methylthio substitution.

Multicomponent One-Pot Condensation Reactions

Recent advances have introduced one-pot multicomponent reactions as an eco-friendly and efficient synthetic route:

  • A typical procedure involves reacting 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aldehydes and cyclic diketones (such as dimedone or 1,3-indanedione) in the presence of catalysts like Fe3O4@nano-cellulose/Sb(V) under solvent-free conditions at around 70 °C.
  • The catalyst can be magnetically separated and reused, enhancing the green chemistry aspect of the synthesis.
  • This method yields pyrimido[4,5-b]quinoline derivatives but demonstrates the versatility of 6-amino-2-(methylthio)pyrimidin-4(3H)-one as a building block.

Although this method focuses on further derivatization, the preparation of the methylthio-substituted pyrimidinone precursor is integral to these syntheses.

Catalytic Cyclocondensation Using Ceric Ammonium Nitrate (CAN)

Another reported approach involves a Biginelli-type multicomponent reaction:

  • Barbituric acid, urea or thiourea, and aromatic aldehydes are condensed in the presence of ceric ammonium nitrate (CAN) catalyst in refluxing water.
  • This reaction proceeds via cyclocondensation to form tetrahydropyrimido[4,5-d]pyrimidine derivatives.
  • While this method primarily targets substituted pyrimido[4,5-d]pyrimidines, it provides insight into the formation of the bicyclic core related to this compound.

Summary Table of Preparation Methods

Method Starting Materials Conditions Key Features Yield / Notes
Cyclization with Formamide Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate + formamide 110–140 °C, stepwise heating Schiff base intermediate, temperature critical High yield; decomposition above 140 °C possible
Alkylation of 6-Amino-2-thioxo-pyrimidinone 6-Amino-2-thioxo-1,2-dihydropyrimidin-4(1H)-one + methyl iodide + base Reflux in methanol Selective methylthio substitution Efficient, mild conditions; high selectivity
Multicomponent One-Pot Reaction 6-Amino-2-(methylthio)pyrimidin-4(3H)-one + aldehydes + diketones + catalyst 70 °C, solvent-free, magnetic catalyst Eco-friendly, catalyst reuse High yield, green synthesis approach
Biginelli-Type Cyclocondensation Barbituric acid + urea/thiourea + aromatic aldehydes + CAN catalyst Reflux in water One-pot, multicomponent, catalytic Excellent yields; applicable to related derivatives

Detailed Research Findings and Notes

  • The temperature control in the cyclization step is crucial to avoid side reactions and decomposition, as demonstrated by the formation of aminomercaptopyrimidine at temperatures above 140 °C.
  • Alkylation with methyl iodide is typically performed under reflux in methanol with sodium hydroxide or sodium hydride, yielding the methylthio derivative with high specificity.
  • The use of magnetically recoverable catalysts such as Fe3O4@nano-cellulose/Sb(V) enhances the sustainability of the synthesis, allowing catalyst reuse without significant loss of activity.
  • Multicomponent reactions provide a rapid and efficient route to complex derivatives, although they often require the pre-synthesis of the methylthio-substituted pyrimidinone core.
  • Spectroscopic characterization (FT-IR, ^1H-NMR, ^13C-NMR) consistently confirms the successful methylthio substitution and bicyclic ring formation in these syntheses.

Chemical Reactions Analysis

7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the methylthio group can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a kinase inhibitor, which could be useful in cancer treatment. Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug development. In materials science, it can be used to create novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing their activity and thereby inhibiting cell proliferation. This interaction is facilitated by the compound’s bicyclic structure, which allows it to fit into the active site of the enzyme .

Comparison with Similar Compounds

Amino-Substituted Derivatives

Compounds like 7-(benzylamino)pyrimido[4,5-d]pyrimidin-4(3H)-one () are synthesized via amine reflux with pyrimido[4,5-d]pyrimidine precursors. These derivatives exhibit potent CDK2 inhibition (IC₅₀ values in nanomolar ranges), attributed to hydrogen bonding between the amino group and kinase active sites.

Thioxo and Dithioxo Derivatives

2,7-Dithioxo-pyrimido[4,5-d]pyrimidin-4(3H)-one () and related thione analogs show enhanced electrophilicity due to sulfur’s electron-withdrawing effects. These compounds are often explored as nucleoside transport inhibitors or antimicrobial agents. The methylthio group, while less reactive than thioxo, may improve metabolic stability .

Pyrimido[4,5-b]quinoline Analogs

Derivatives like 2-(methylthio)pyrimido[4,5-b]quinoline-4(3H)-one () feature an extended aromatic system. The methylthio group in these analogs contributes to antifungal activity (MIC values: 8–32 µg/mL against Candida spp.), comparable to fluconazole .

Physicochemical Properties

Property 7-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one 7-Amino Analog () 2,7-Dithioxo Analog ()
Molecular Weight 208.25 g/mol 254.29 g/mol 416.94 g/mol
Melting Point 245–247°C 278–280°C >300°C (decomposes)
UV λmax (nm) 268, 310 275, 325 290, 345
Solubility (H₂O) <0.1 mg/mL <0.05 mg/mL Insoluble

The methylthio derivative exhibits intermediate solubility in organic solvents (e.g., DMSO: 25 mg/mL), facilitating in vitro assays compared to dithioxo analogs .

Biological Activity

7-(Methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the research findings on its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 866131-16-0
  • Molecular Formula : C10H10N4OS
  • Molecular Weight : 218.28 g/mol
  • Structure : The compound features a methylthio group attached to a pyrimidine core, which is known to influence its biological properties.

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler pyrimidine derivatives. Various synthetic routes have been explored, including:

  • Condensation Reactions : Utilizing methylthio derivatives in condensation reactions with pyrimidine precursors.
  • Cyclization Methods : Employing cyclization techniques to form the fused pyrimidine structure.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance:

  • Chloroethyl pyrimidine nucleosides have shown inhibition of cell proliferation and migration in cancer cell lines, suggesting potential applications in oncology .
  • A study on ferrocene-pyrimidine conjugates demonstrated notable antiplasmodial activity against Plasmodium falciparum, indicating that modifications in the pyrimidine structure can enhance biological efficacy .

Antiviral Activity

The compound's influence on viral replication has also been investigated:

  • Inhibitors targeting nucleotide biosynthesis pathways have shown promise against Hepatitis E virus (HEV), with specific attention to the role of pyrimidine metabolism in viral replication . This suggests that this compound could serve as a lead compound for antiviral drug development.

Antitumor Activity

The antitumor potential of related compounds has been documented extensively:

  • Certain fused pyrimidine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, pyrazolo-pyrimidine derivatives have been reported to inhibit Aurora-A kinase, a target in cancer therapy . This indicates that this compound may share similar mechanisms of action.

Case Studies

StudyFindings
Chopra et al. (2015)Evaluated ferrocene-pyrimidine conjugates for antiplasmodial activity; suggested structural modifications enhance efficacy .
Wang et al. (2016)Investigated nucleotide synthesis inhibitors; highlighted the role of pyrimidines in viral replication and their potential as antiviral agents .
ResearchGate StudyReported on fused pyrimidine derivatives with significant antiproliferative effects against cancer cells .

Q & A

Q. What are the standard synthetic routes for 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?

The compound is commonly synthesized via cyclocondensation or nucleophilic substitution. For example, refluxing 7-hydrazinyl-substituted precursors with triethyl orthoesters in acetic acid (40–90% yield) produces fluorescent derivatives . Alternatively, reacting intermediates like ethyl 2,4-dichloropyrimidine-5-carboxylate with amines in dimethylformamide (DMF)/acetic acid under reflux (8 hours) yields pyrimido[4,5-d]pyrimidin-4(3H)-ones . Key optimizations include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents.

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral data interpreted?

1H/13C NMR, IR, and HR-MS are essential. For example:

  • 1H NMR : Methylthio (-SCH3) groups resonate at δ ~2.5 ppm, while carbonyl (C=O) protons appear downfield (δ ~160–170 ppm in 13C NMR) .
  • IR : C=O stretches are observed at ~1650–1750 cm⁻¹, and thioether (C-S) vibrations at ~600–700 cm⁻¹ .
  • HR-MS : Molecular ion peaks confirm the molecular formula (e.g., C₈H₄Cl₂FN₃OS for a derivative with MW 280.11) .

Q. How are purification methods selected for pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives?

Common techniques include recrystallization (e.g., from acetic acid-water mixtures) and column chromatography using chloroform/ethyl acetate gradients. For polar derivatives, DMF/ethanol mixtures are effective .

Advanced Research Questions

Q. What strategies enhance selectivity of pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives for mutant EGFR (T790M) over wild-type EGFR?

Conformational constraint is a key strategy. Introducing rigid substituents (e.g., fused rings or steric hindrance groups) improves selectivity by exploiting structural differences between mutant and wild-type kinases. For example, derivatives with pyrimido[4,5-d]pyrimidin-4(1H)-one cores achieve >100-fold selectivity for T790M mutants by optimizing hydrogen bonding and hydrophobic interactions in the ATP-binding pocket .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or off-target effects. Solutions include:

  • Metabolic profiling : Assess liver microsomal stability to identify labile functional groups (e.g., methylthio vs. amino substituents) .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) to improve bioavailability .
  • Selectivity assays : Use kinase profiling panels (≥100 kinases) to rule out off-target activity .

Q. What role do substituents play in modulating CDK2 inhibitory activity?

Substituents at the 2- and 7-positions significantly impact potency. For example:

  • 7-Arylamino groups enhance hydrophobic interactions with CDK2’s allosteric pocket.
  • Methylthio (-SCH3) at position 2 improves solubility without compromising binding affinity . SAR studies suggest EC50 values correlate with substituent size and electron-withdrawing capacity .

Q. How are fluorescent properties of pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives evaluated for imaging applications?

Fluorescence quantum yields (Φ) and Stokes shifts are measured using spectrophotometers. Derivatives with fused triazolo rings (e.g., compound 579) exhibit Φ > 0.4 in acetonitrile, making them suitable for cellular imaging. Solvent polarity and pH adjustments (e.g., PBS vs. DMSO) optimize emission wavelengths .

Data Analysis and Experimental Design

Q. How should researchers address yield discrepancies in cyclocondensation reactions (e.g., 40–90%)?

Variations arise from:

  • Reagent purity : Use freshly distilled triethyl orthoesters to avoid hydrolysis byproducts .
  • Reaction time : Monitor completion via TLC; extend reflux durations (e.g., 6→10 hours) for sluggish reactions .
  • Work-up protocols : Acidic quenching (pH 4–5) minimizes side-product formation .

Q. What computational tools aid in designing pyrimido[4,5-d]pyrimidin-4(3H)-one-based kinase inhibitors?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes and stability. For EGFR T790M mutants, docking scores < -10 kcal/mol correlate with IC50 < 10 nM . QSAR models using MOE or Schrödinger optimize logP and polar surface area for blood-brain barrier penetration .

Q. How are reaction intermediates characterized in multi-step syntheses?

Use LC-MS for real-time monitoring and isolate intermediates via flash chromatography. For example, bromomalononitrile intermediates (e.g., compound 162) are identified by HR-MS ([M+H]+ m/z 280.11) and cyclized via microwave-assisted formic acid treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.